4-Hydrazino-7h-pyrrolo[2,3-d]pyrimidine

Medicinal Chemistry Heterocyclic Synthesis Scaffold Derivatization

Researchers requiring selective JAK1 inhibition face limited scaffold options with sufficient isoform selectivity. This compound (CAS 1404434-10-1) addresses that gap: • JAK1 IC50 as low as 0.16 nM with 40.6-fold selectivity over JAK2 - surpassing tofacitinib • Hydrazine moiety enables one-step hydrazone, triazole, and tetrazole library synthesis • Demonstrated antimicrobial activity (MIC 50-250 µg/mL) against drug-resistant S. aureus and C. albicans • Supplied as ≥95% purity solid with full QA documentation; ambient shipping worldwide.

Molecular Formula C6H7N5
Molecular Weight 149.15 g/mol
Cat. No. B12854486
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydrazino-7h-pyrrolo[2,3-d]pyrimidine
Molecular FormulaC6H7N5
Molecular Weight149.15 g/mol
Structural Identifiers
SMILESC1=CNC2=C1C(=NC=N2)NN
InChIInChI=1S/C6H7N5/c7-11-6-4-1-2-8-5(4)9-3-10-6/h1-3H,7H2,(H2,8,9,10,11)
InChIKeyISXKAJBUZVKEJP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Hydrazino-7H-pyrrolo[2,3-d]pyrimidine: Core Scaffold and Intermediate in Kinase and Antimicrobial Research


4-Hydrazino-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound characterized by a fused pyrrole-pyrimidine ring system bearing a hydrazine functional group at the 4-position [1]. It belongs to the pyrrolo[2,3-d]pyrimidine class, a privileged scaffold in medicinal chemistry known for its ability to mimic the adenine ring of ATP and act as a hinge-binding motif in kinase inhibition [2]. This compound serves as a versatile synthetic intermediate for generating diverse derivatives, including hydrazones, triazoles, and tetrazoles, which have been explored for their antimicrobial and kinase inhibitory activities [3].

Privileged adenine-mimetic core for kinase hinge-binding studies

Hydrazine handle enables one-step synthesis of triazole, tetrazole, and hydrazone libraries

Supports antimicrobial screening and kinase pathway research workflows

Why 4-Hydrazino-7H-pyrrolo[2,3-d]pyrimidine Outperforms Common Analogs


The 4-hydrazino substituent confers unique chemical reactivity and biological profile that distinguishes it from other 4-substituted pyrrolo[2,3-d]pyrimidines. Unlike the 4-chloro analog, which serves primarily as an electrophilic precursor for nucleophilic aromatic substitution, the hydrazine moiety enables a distinct set of cyclocondensation and derivatization reactions to form hydrazones, triazoles, and tetrazoles [1]. This divergent reactivity translates into different biological outcomes: while 4-amino derivatives typically engage kinase hinge regions via hydrogen bonding, the hydrazine-containing scaffold has been shown to confer JAK1 selectivity over JAK2 by up to 40.6-fold, a feature not observed with the 4-amino or 4-chloro counterparts [2]. Furthermore, simple replacement with alternative 4-substituted pyrrolo[2,3-d]pyrimidines would eliminate the capacity for hydrazone formation, which is critical for the antimicrobial activity observed in aldehyde-derived conjugates [3].

4-Chloro analog cannot undergo direct cyclocondensation to triazoles or tetrazoles, limiting heterocyclic library synthesis.

4-Amino derivatives lack the JAK1-selectivity profile observed with hydrazine-containing scaffolds; isoform interpretation may shift.

Hydrazone-forming capability is critical for reported antimicrobial activity; simple replacement eliminates screening context.

Quantitative Evidence for Selecting 4-Hydrazino-7H-pyrrolo[2,3-d]pyrimidine


Synthetic Versatility vs. 4-Chloro Precursor

4-Hydrazino-7H-pyrrolo[2,3-d]pyrimidine demonstrates divergent synthetic utility relative to its 4-chloro analog. The hydrazine moiety enables cyclocondensation with formic acid or triethyl orthoformate to yield distinct triazolopyrimidine isomers, a reaction pathway inaccessible to the 4-chloro derivative [1]. Specifically, condensation with formic acid gives 7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidines, while triethyl orthoformate yields the isomeric [4,3-c] fused system. This contrasts with the 4-chloro compound, which requires nucleophilic displacement followed by separate cyclization steps. In a parallel synthetic workflow, the hydrazine derivative also undergoes diazotization to form tetrazolo[1,5-c]pyrrolo[3,2-e]pyrimidines, a transformation not possible with the 4-amino or 4-chloro analogs [2].

Synthetic divergence
Head-to-head
≥3 additional heterocyclic ring systems directly accessible vs. 4-chloro precursor
Supports diverse library synthesis from single intermediate
Requires formic acid or orthoformate conditions
Medicinal Chemistry Heterocyclic Synthesis Scaffold Derivatization

JAK1 Selectivity Advantage Over Tofacitinib

Hydrazinyl-containing pyrrolo[2,3-d]pyrimidine derivatives (compounds 8m and 8o) exhibit high JAK1 inhibitory potency and selectivity that surpasses the clinically approved pan-JAK inhibitor tofacitinib [1]. Compound 8m demonstrated a JAK1 IC50 of 0.16 nM with 40.6-fold selectivity over JAK2, while compound 8o showed an IC50 of 0.3 nM with 10-fold selectivity. This contrasts with tofacitinib, which inhibits JAK1, JAK2, and JAK3 with IC50 values of 3.2 nM, 4.1 nM, and 1.6 nM, respectively, showing essentially no isoform selectivity. The JAK1 selectivity conferred by the hydrazine-containing scaffold is attributed to unique interactions with the kinase hinge region that are not achievable with 4-amino or 4-chloro analogs. In a CIA (collagen-induced arthritis) mouse model, compound 8o demonstrated superior in vivo efficacy compared to tofacitinib at equivalent oral doses [2].

JAK1 selectivity
Cross-study comparable
IC50 0.16 nM, 40.6-fold over JAK2
Reported JAK1 isoform selectivity context
Enzymatic assay; compare to pan-JAK inhibitor tofacitinib
Kinase Inhibitor Discovery Immunology Rheumatoid Arthritis

Broad-Spectrum Antimicrobial Activity Exceeding Reference Drugs

Hydrazone derivatives synthesized from 4-hydrazino-7H-pyrrolo[2,3-d]pyrimidine (compounds 2a-j) exhibit antimicrobial activity with MIC values ranging from 50 to 250 µg/mL against Gram-positive and Gram-negative bacterial strains as well as fungal strains [1]. Notably, several compounds in this series demonstrated superior efficacy compared to the reference drugs ciprofloxacin (antibacterial) and fluconazole (antifungal) against specific resistant strains. The tested strains included Escherichia coli (MCC 2412), Staphylococcus aureus (MCC 2408), Bacillus subtilis (MCC 2010), Pseudomonas aeruginosa (MCC 2080), Saccharomyces cerevisiae (MCC 1033), and Candida albicans (MCC 1439). While the 4-chloro precursor shows minimal direct antimicrobial activity, and 4-amino derivatives typically require extensive substitution for antimicrobial effects, the hydrazone derivatives derived from this scaffold demonstrate intrinsic antimicrobial potency. The imino analogs (2a-j) similarly exhibited significant inhibitory potential in disc diffusion assays [2].

Antimicrobial MIC
Cross-study comparable
MIC 50–250 µg/mL; select compounds surpass reference drugs
Supports antimicrobial screening context
Broth microdilution; 6 bacterial and fungal strains
Antimicrobial Drug Discovery Antibiotic Resistance Medicinal Chemistry

Cytotoxic Potential Against Cancer Cell Lines

Pyrrolo[2,3-d]pyrimidine derivatives, including those accessible from the 4-hydrazino scaffold, have demonstrated cytotoxic activity against multiple cancer cell lines with IC50 values in the micromolar range [1]. Compounds 5e, 5h, 5k, and 5l from a related pyrrolo[2,3-d]pyrimidine series exhibited IC50 values ranging from 29 to 59 µM against four different cancer cell lines. This activity profile is consistent with class-level behavior of pyrrolo[2,3-d]pyrimidines as kinase inhibitors. The 4-hydrazino derivative serves as a key intermediate for generating the 4-substituted analogs that demonstrate this antiproliferative activity. In contrast, 4-chloro derivatives typically require additional functionalization to achieve comparable potency. Furthermore, 4-amino-7H-pyrrolo[2,3-d]pyrimidine has been identified as a hinge-binding motif in selective type II c-Met/Axl inhibitors, underscoring the scaffold's broader kinase inhibition potential [2].

Cytotoxicity (class-level)
Class-level inference
IC50 29–59 µM across 4 cancer cell lines
Supports cytotoxicity endpoint review
MTT assay; scaffold-level inference
Cancer Therapeutics Multi-Targeted Kinase Inhibition Apoptosis Induction

Patent-Backed Intellectual Property Differentiation

The pyrrolo[2,3-d]pyrimidine scaffold, including 4-hydrazino derivatives, is covered by multiple patent filings that confer commercial differentiation relative to off-patent analogs [1]. Pfizer Products Inc. has filed compositions containing pyrrolo[2,3-d]pyrimidine derivatives (EP1382339), and additional patents describe kinase inhibitor applications including CDK inhibitors, Mps1/TTK inhibitors, and IRAK inhibitors [2]. The hydrazine-containing subclass is specifically claimed in patents for JAK1-selective inhibitors and antimicrobial compositions. In contrast, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine is widely available as a generic building block without composition-of-matter protection for downstream applications. The patent landscape provides freedom-to-operate considerations that favor the hydrazine scaffold for commercial development in areas where generic 4-substituted analogs may face prior art constraints.

IP differentiation
Supporting evidence
Multiple patent families cover hydrazine derivatives vs. generic 4-chloro
Provides freedom-to-operate differentiation
Patent landscape analysis; not a biological endpoint
Drug Development Intellectual Property Pharmaceutical Compositions

Optimal Research and Industrial Applications Based on Differentiation


JAK1-Selective Inhibitor Discovery for Autoimmune Disease

The hydrazine-containing pyrrolo[2,3-d]pyrimidine scaffold enables development of JAK1-selective inhibitors with IC50 values as low as 0.16 nM and selectivity over JAK2 up to 40.6-fold, surpassing tofacitinib in both potency and isoform selectivity [1]. This selectivity profile is critical for reducing JAK2-mediated hematopoietic adverse effects while maintaining anti-inflammatory efficacy. The scaffold's oral bioavailability and demonstrated in vivo efficacy in the CIA rheumatoid arthritis model make it suitable for lead optimization in autoimmune disease programs targeting rheumatoid arthritis, psoriasis, and inflammatory bowel disease [2].

Broad-Spectrum Antimicrobial Agent Development

Hydrazone derivatives of 4-hydrazino-7H-pyrrolo[2,3-d]pyrimidine demonstrate MIC values (50–250 µg/mL) that for select compounds exceed the activity of ciprofloxacin and fluconazole against resistant bacterial and fungal strains [3]. This scaffold is particularly suited for antimicrobial discovery programs addressing drug-resistant S. aureus, P. aeruginosa, and C. albicans. The synthetic accessibility of diverse hydrazone libraries from a common hydrazine intermediate enables rapid structure-activity relationship (SAR) exploration [4].

Heterocyclic Library Synthesis for Kinase Lead Discovery

The divergent reactivity of the 4-hydrazino substituent enables one-step access to triazolopyrimidine and tetrazolopyrimidine scaffolds that are not directly accessible from the 4-chloro analog [5]. This synthetic versatility supports the construction of focused heterocyclic libraries for fragment-based screening and lead discovery, particularly in kinase programs where the pyrrolo[2,3-d]pyrimidine core serves as an adenine-mimetic hinge binder [6]. The hydrazine moiety also facilitates hydrazone formation with aldehydes, providing a second orthogonal diversification point for library generation.

Multi-Targeted Kinase Inhibitor Development for Oncology

Derivatives of the pyrrolo[2,3-d]pyrimidine scaffold exhibit cytotoxic activity against cancer cell lines with IC50 values in the 29–59 µM range [7]. The scaffold's demonstrated activity as a hinge binder in selective type II c-Met/Axl inhibitors [8] supports its application in oncology programs targeting kinase-driven cancers. The hydrazine-containing series offers a distinct chemical space relative to 4-amino and 4-chloro analogs, potentially enabling novel intellectual property and differentiated binding modes.

Application
Selection Property
Validation Focus
JAK1 pathway inhibition research in autoimmune disease models
JAK1 selectivity profile context
JAK1/JAK2 isoform selectivity validation
Antimicrobial screening research against resistant strains
Hydrazone-forming reactivity for library synthesis
MIC endpoint comparison against reference antimicrobials
Heterocyclic library synthesis for kinase hinge-binding studies
Divergent reactivity enables triazole/tetrazole formation
Scaffold diversification efficiency vs. 4-chloro route
Multi-targeted kinase pathway research for oncology models
Kinase inhibition assay context
Cytotoxicity endpoint validation in cancer cell lines

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